molecular formula C10H13ClN2O3 B2520110 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 132139-27-6

2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2520110
CAS No.: 132139-27-6
M. Wt: 244.68
InChI Key: GJWHYLMRHVHKAJ-UHFFFAOYSA-N
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Description

2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacology research, characterized by its unique incorporation of a 1,3-benzodioxole core structure. This scaffold is naturally occurring and has been associated with a wide spectrum of biological activities in scientific literature. Researchers are exploring compounds with this core for their potential in developing therapeutic agents, including those with antidiabetic and antimicrobial properties. The benzodioxole nucleus has been leveraged in the creation of novel compounds demonstrating various biological impacts. Recent studies have synthesized and investigated benzodioxol carboxamide derivatives for their significant antidiabetic potential, specifically their potent in vitro inhibition of the alpha-amylase enzyme, a key target in managing blood sugar levels . Furthermore, the structural motif is being explored in antivirulence strategies; synthetic small molecules featuring an N-benzyl aminoacetamide core, similar to this compound, have been identified to suppress bacterial virulence by targeting central transcriptional regulators in pathogens like Salmonella , thereby hindering their invasion of host cells . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFVBVOLTJVFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves the cyclization of catechol with dichloromethane under basic conditions to form piperonal. This intermediate is then reacted with formaldehyde and hydrochloric acid to achieve chloromethylation . The resulting product is further treated with ammonia or an amine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies have shown that these compounds can inhibit key pathways involved in cancer cell proliferation. For example, they may target the epidermal growth factor receptor (EGFR) pathway and induce apoptosis in cancer cells .
  • Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated promising anticancer activity against various cell lines such as HepG2 and HCT116. The IC50 values were reported at 2.38 µM and 1.54 µM respectively, indicating potent cytotoxic effects compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Properties

In addition to its anticancer potential, 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide has shown promising antimicrobial activity:

  • Activity Spectrum : Compounds with similar structures have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition.
  • Case Study : A study focusing on antimicrobial efficacy highlighted that derivatives of benzotriazole and dioxole exhibited significant antibacterial activity. Techniques such as the cup plate diffusion method were employed to assess their effectiveness against bacterial strains .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectReference
AnticancerCytotoxicity in HepG2 and HCT116
AntimicrobialEffective against E. coli
AntifungalModerate activity against fungi

Mechanism of Action

The mechanism of action of 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Amino vs.
  • Electron-Withdrawing Substituents : Nitro and difluoro groups () enhance electrophilicity, possibly stabilizing the benzodioxole ring against metabolic oxidation .
  • Heterocyclic Extensions : Pyrimidine (Compound 3) and spiroindoline (5d/5e) moieties introduce steric bulk, likely influencing target selectivity (e.g., kinase vs. anti-inflammatory targets) .

Physicochemical Properties

  • Molecular Weight : The target compound (estimated MW ~250–300) is lighter than analogs with extended heterocycles (e.g., Compound 3: MW ~500) .
  • LogP: The amino group may lower logP compared to lipophilic analogs like K-16 (benzylthio group) or 5d/5e (benzothiazole-spiro systems) .
  • Hydrogen Bonding: The amino group provides additional H-bond donors, contrasting with thioethers (K-16) or ester-linked compounds () .

Biological Activity

2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a compound of interest due to its potential biological activities. With the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol, this compound has been studied for its effects on various biological systems, particularly in the context of enzyme inhibition and anticancer properties.

The compound features an amino group attached to an acetamide group, with a benzo[d][1,3]dioxole ring. This structure is significant for its interaction with biological targets. The mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
  • Receptor Interaction : It may interact with cell surface receptors, modulating signal transduction pathways that affect cellular processes such as proliferation and apoptosis.

Enzyme Inhibition

Recent studies indicate that this compound exhibits inhibitory effects on various enzymes. For instance:

  • α-Amylase Inhibition : Compounds with similar structures have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for related compounds ranged from 0.68 to 0.85 µM, suggesting a strong inhibitory potential .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant growth inhibition in various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)26
MCF-7 (Breast)35
HeLa (Cervical)45
PC3 (Prostate)40

These findings indicate that the compound may be effective against multiple types of cancer cells while exhibiting minimal toxicity towards normal cells .

Study on Antidiabetic Activity

In a recent investigation involving diabetic mice models, derivatives of benzodioxole were tested for their ability to lower blood glucose levels. The study reported that certain derivatives exhibited significant antidiabetic effects without adversely affecting normal physiological functions .

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was performed using MTS assays across several cancer and normal cell lines. Notably, compounds similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cell lines, which is crucial for therapeutic applications .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it can be compared with other benzodioxole derivatives:

Compound Biological Activity IC50 (µM)
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzamideAnticancer30
2-Amino-8-chloro-5,5-dioxo[1,2,4]triazoloAntitumor<20

The comparative analysis shows that while all these compounds exhibit anticancer properties, variations in their structure lead to different potencies and mechanisms of action .

Q & A

Advanced Research Question

  • Blood-Brain Barrier (BBB) Penetration : Use in vitro models like PAMPA-BBB or MDCK-MDR1 cells .
  • Target Engagement : Radioligand binding assays for receptors (e.g., 5-HT or dopamine receptors) linked to the benzo[d][1,3]dioxole’s neuroactive profile .
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated clearance .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Key challenges include maintaining enantiopurity (if chiral centers exist), minimizing side reactions (e.g., dimerization), and ensuring cost-effective purification. Strategies:

  • Replace column chromatography with crystallization or distillation.
  • Optimize stoichiometry to reduce excess reagent use.
  • Implement process analytical technology (PAT) for real-time monitoring .

How do researchers validate the compound’s selectivity in multi-target pharmacological screens?

Advanced Research Question
Selectivity is validated via:

  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • CRISPR-Cas9 Knockout Models : Verify phenotypic effects are target-dependent .

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